2-(3,4-dichlorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one 2-(3,4-dichlorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0997217
InChI: InChI=1S/C14H7Cl2NO2S/c15-10-4-3-8(6-11(10)16)13-17-12(14(18)19-13)7-9-2-1-5-20-9/h1-7H/b12-7-
SMILES: C1=CSC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C14H7Cl2NO2S
Molecular Weight: 324.2 g/mol

2-(3,4-dichlorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one

CAS No.:

Cat. No.: VC0997217

Molecular Formula: C14H7Cl2NO2S

Molecular Weight: 324.2 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dichlorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one -

Specification

Molecular Formula C14H7Cl2NO2S
Molecular Weight 324.2 g/mol
IUPAC Name (4Z)-2-(3,4-dichlorophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Standard InChI InChI=1S/C14H7Cl2NO2S/c15-10-4-3-8(6-11(10)16)13-17-12(14(18)19-13)7-9-2-1-5-20-9/h1-7H/b12-7-
Standard InChI Key YMQYJFDHCNAFEY-GHXNOFRVSA-N
Isomeric SMILES C1=CSC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)Cl
SMILES C1=CSC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)Cl
Canonical SMILES C1=CSC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator